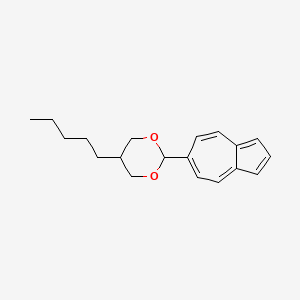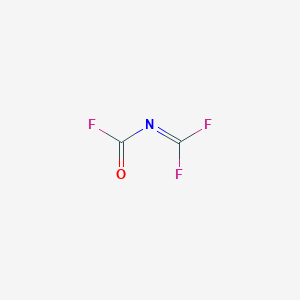![molecular formula C11H14N2O4S B14251896 Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate CAS No. 252648-28-5](/img/structure/B14251896.png)
Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate is an organic compound that features a pyridine ring substituted with a sulfonyl group and an amino group, linked to a pent-4-enoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate typically involves the reaction of pyridine-2-sulfonyl chloride with an appropriate amine, followed by esterification. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane or tetrahydrofuran to dissolve the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(pyridine-3-sulfonyl)amino]pent-4-enoate
- Methyl 2-[(pyridine-4-sulfonyl)amino]pent-4-enoate
- Ethyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate
Uniqueness
Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The position of the sulfonyl group can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
252648-28-5 |
|---|---|
Molekularformel |
C11H14N2O4S |
Molekulargewicht |
270.31 g/mol |
IUPAC-Name |
methyl 2-(pyridin-2-ylsulfonylamino)pent-4-enoate |
InChI |
InChI=1S/C11H14N2O4S/c1-3-6-9(11(14)17-2)13-18(15,16)10-7-4-5-8-12-10/h3-5,7-9,13H,1,6H2,2H3 |
InChI-Schlüssel |
CLZSIWZZNYFADU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC=C)NS(=O)(=O)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


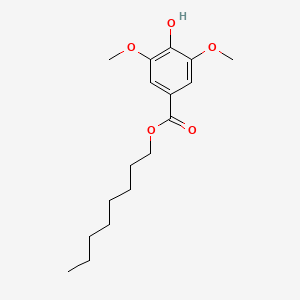
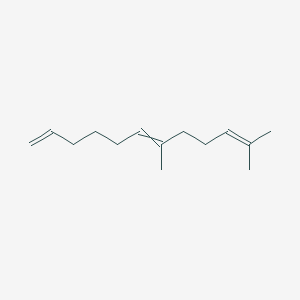

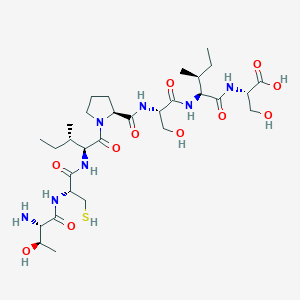
![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)
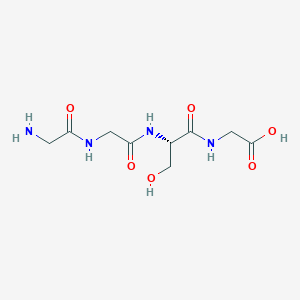
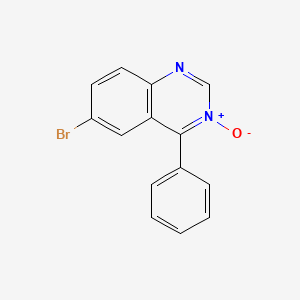
![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
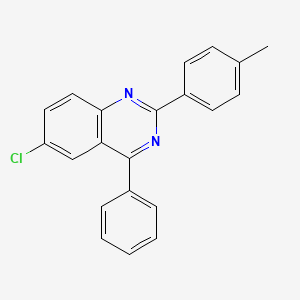

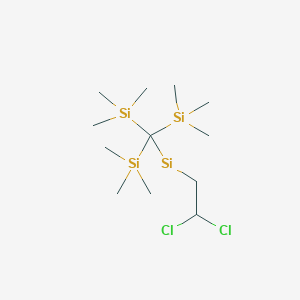
![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)
